(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound featuring a benzo[d]thiazol core substituted with a sulfamoyl group and a (3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino moiety. The Z-configuration of the imino group confers stereochemical specificity, which may influence its bioactivity and binding properties.
Properties
IUPAC Name |
ethyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O7S2/c1-2-33-20(29)12-25-16-7-6-15(35(23,31)32)11-17(16)34-22(25)24-21(30)13-4-3-5-14(10-13)26-18(27)8-9-19(26)28/h3-7,10-11H,2,8-9,12H2,1H3,(H2,23,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJZZFBLCGQJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structure
The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The structure features a benzothiazole moiety, which is known for its diverse biological properties. The presence of the 2,5-dioxopyrrolidin-1-yl group contributes to its pharmacological profile.
Table 1: Key Structural Features
| Component | Description |
|---|---|
| Benzothiazole | Core structure associated with various activities |
| 2,5-Dioxopyrrolidin-1-yl | Enhances bioactivity and solubility |
| Sulfamoyl Group | Imparts antibacterial properties |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing benzothiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest.
Case Study: A study on related compounds indicated that benzothiazole derivatives could induce apoptosis in human cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .
Antimicrobial Activity
Compounds with sulfamoyl functionalities have demonstrated significant antimicrobial activities against a range of pathogens. The specific compound has been tested for its efficacy against both Gram-positive and Gram-negative bacteria.
Research Findings: In vitro assays revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound were evaluated using various models. It was found to inhibit key inflammatory mediators such as COX-1, COX-2, and lipoxygenase (5-LOX).
Table 2: IC50 Values for Inflammatory Enzymes
| Enzyme | IC50 Value (μg/mL) |
|---|---|
| COX-1 | 314 |
| COX-2 | 130 |
| 5-LOX | 105 |
In animal models, administration of the compound led to significant reductions in edema and pain responses, suggesting its usefulness in treating inflammatory conditions .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.
- Enzyme Inhibition: Competitive inhibition of COX enzymes and lipoxygenase.
- Cell Cycle Arrest: Interference with cell cycle progression at various checkpoints.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of sulfamoyl-substituted benzothiazoles, which are known for their diverse pharmacological activities. Key structural comparisons include:
Key Observations :
- Sulfamoyl Group : Found in antimicrobial and anticancer agents, this group enhances solubility and target affinity . The target compound’s sulfamoyl moiety may similarly improve pharmacokinetics.
- Dioxopyrrolidinyl: Present in ferroptosis-inducing compounds (FINs), this group could link the target compound to oxidative stress pathways, as seen in oral squamous cell carcinoma studies .
- Ethyl Ester : Commonly used to increase membrane permeability, as observed in prodrug designs .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing (Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?
- Answer : The compound can be synthesized via multi-step pathways involving:
- Thiazole ring formation : Using the Hantzsch reaction, where α-halocarbonyl compounds react with thiourea derivatives to construct the thiazole core .
- Imination and functionalization : Coupling the benzoyl imino group and sulfonamide moiety via condensation reactions under controlled pH and temperature .
- Esterification : Introducing the ethyl acetate group through nucleophilic substitution or ester exchange reactions .
Q. How do structural features of this compound influence its reactivity and biological activity?
- Answer : Key structural determinants include:
- Thiazole core : Enhances metabolic stability and facilitates π-π stacking interactions with biological targets .
- Sulfonamide group : Imparts potential antimicrobial activity by mimicking endogenous sulfa drugs .
- Ethyl ester moiety : Increases lipophilicity, improving membrane permeability but requiring hydrolysis for prodrug activation .
- (Z)-configuration : Affords stereospecific binding to enzymes or receptors, as seen in analogs with similar imino groups .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR to verify hydrogen/carbon environments, especially the imino (C=N) and sulfonamide (SO₂NH₂) groups .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O), ~1350 cm⁻¹ (S=O), and ~3300 cm⁻¹ (N-H) confirm functional groups .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound and its analogs?
- Answer :
- Comparative assays : Test the compound alongside analogs (e.g., fluorinated or methylsulfonyl derivatives) under standardized conditions (e.g., MIC for antimicrobial activity) .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm if observed activities (e.g., kinase inhibition) are target-specific .
- Statistical modeling : Apply multivariate analysis to isolate variables (e.g., substituent effects, stereochemistry) contributing to activity discrepancies .
Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?
- Answer :
- DoE (Design of Experiments) : Optimize parameters like temperature (60–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., pyridine for imination) .
- Flow chemistry : Implement continuous flow reactors to enhance reaction control and reduce side reactions .
- Green chemistry : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to targets like cyclooxygenase-2 (COX-2) or bacterial dihydropteroate synthase (DHPS) .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .
- QSAR studies : Correlate substituent electronic properties (Hammett σ values) with inhibitory potency .
Q. What methodologies assess the compound’s metabolic stability and pharmacokinetic profile?
- Answer :
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- CYP450 inhibition : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- In silico tools : Use ADMET Predictor™ to estimate logP, plasma protein binding, and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
